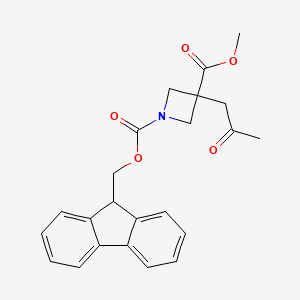
tert-butyl 2-(3-amino-1H-pyrazol-1-yl)ethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(3-amino-1H-pyrazol-1-yl)ethylcarbamate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing three carbon atoms and two nitrogen atoms in adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-amino-1H-pyrazol-1-yl)ethylcarbamate can be achieved through several synthetic routes. One common method involves the condensation of 3-amino-1H-pyrazole with tert-butyl 2-bromoethylcarbamate under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-(3-amino-1H-pyrazol-1-yl)ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted pyrazoles. These products can further undergo additional transformations to yield more complex molecules .
Applications De Recherche Scientifique
Tert-butyl 2-(3-amino-1H-pyrazol-1-yl)ethylcarbamate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as a building block for the construction of more complex heterocyclic systems.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(3-amino-1H-pyrazol-1-yl)ethylcarbamate involves its interaction with specific molecular targets. The amino group on the pyrazole ring can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also participate in covalent bonding with nucleophilic residues in proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-5-tert-butyl-1H-pyrazole: Similar in structure but lacks the carbamate group.
tert-Butyl 2-(4-amino-1H-pyrazol-1-yl)ethylcarbamate: Similar but with a different substitution pattern on the pyrazole ring.
Uniqueness
Tert-butyl 2-(3-amino-1H-pyrazol-1-yl)ethylcarbamate is unique due to the presence of both the amino and carbamate functional groups, which confer distinct reactivity and potential for diverse applications. The combination of these groups allows for versatile chemical transformations and interactions with biological targets .
Propriétés
Formule moléculaire |
C10H18N4O2 |
|---|---|
Poids moléculaire |
226.28 g/mol |
Nom IUPAC |
tert-butyl N-[2-(3-aminopyrazol-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)12-5-7-14-6-4-8(11)13-14/h4,6H,5,7H2,1-3H3,(H2,11,13)(H,12,15) |
Clé InChI |
YIFDQSMPCFKMPV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCN1C=CC(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



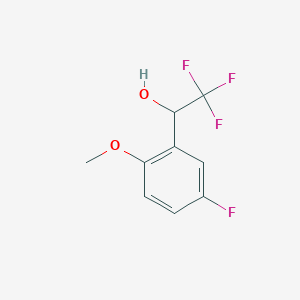
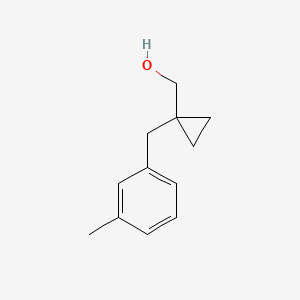
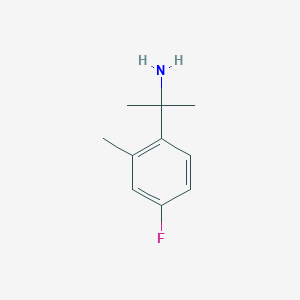
![3-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)-4-methoxybenzoicacid](/img/structure/B13598242.png)

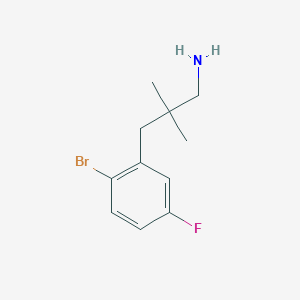
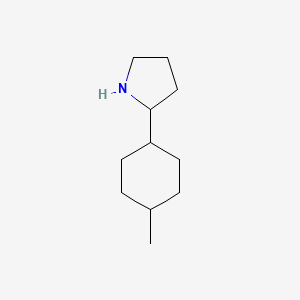
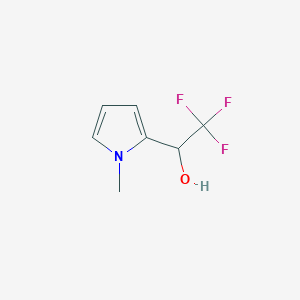
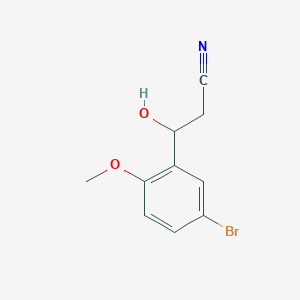

![3-{1H-imidazo[4,5-b]pyridin-6-yl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid](/img/structure/B13598304.png)

